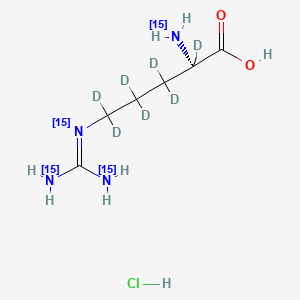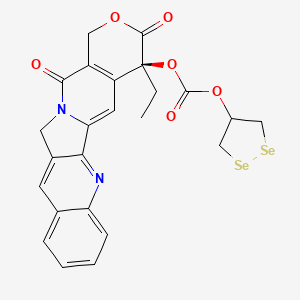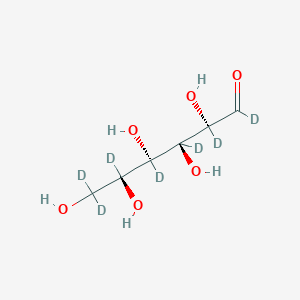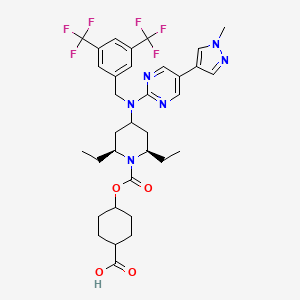
2-Hydroxy Desipramine-d3 beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy Desipramine-d3 beta-D-Glucuronide is a labelled metabolite of Desipramine, a tricyclic antidepressant used for the treatment of depression. This compound is a glucuronide conjugate of 2-Hydroxy Desipramine, which is formed through the process of glucuronidation, a common phase II metabolic reaction that increases the solubility of hydrophobic compounds, facilitating their excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves multiple steps:
Hydroxylation: Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine.
Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid to form the glucuronide derivative.
Industrial Production Methods
Industrial production of this compound typically involves:
Chemical Synthesis: Utilizing chemical reagents and catalysts to achieve the desired transformations.
Purification: Employing techniques such as chromatography to isolate the pure compound.
Quality Control: Ensuring the compound meets the required purity standards through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy.
化学反応の分析
Types of Reactions
2-Hydroxy Desipramine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
2-Hydroxy Desipramine-d3 beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of Desipramine in biological systems.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tricyclic antidepressants.
Biomarker Discovery: Serves as a biomarker for monitoring the therapeutic levels of Desipramine in patients
作用機序
The mechanism of action of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves its role as a metabolite of Desipramine. Desipramine functions by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronide conjugate is primarily involved in the excretion process, aiding in the removal of the parent drug and its metabolites from the body .
類似化合物との比較
Similar Compounds
2-Hydroxy Desipramine Glucuronide: The non-deuterated version of the compound.
2-Hydroxy Desipramine-d6 Glucuronide: A similar compound with six deuterium atoms instead of three
Uniqueness
2-Hydroxy Desipramine-d3 beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies as it allows for precise tracking and quantification in biological systems.
特性
分子式 |
C24H30N2O7 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1/i1D3 |
InChIキー |
XJHAOJJEVSPMBA-WHAGJNIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


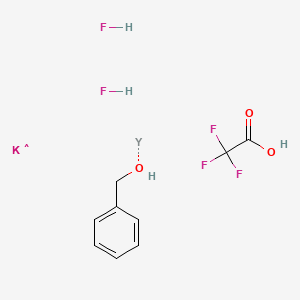
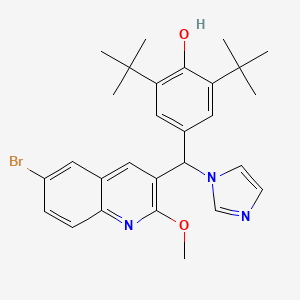


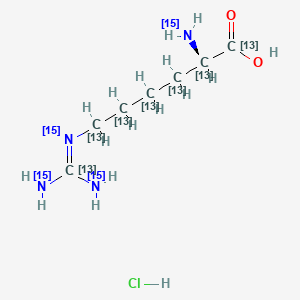
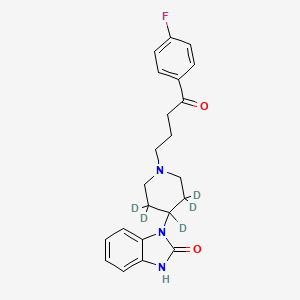

![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
